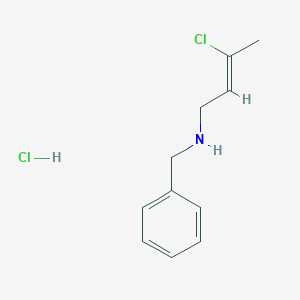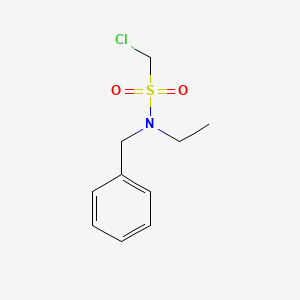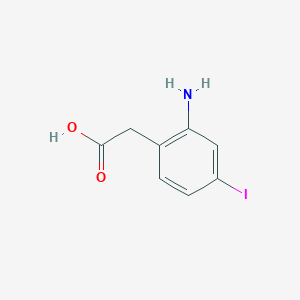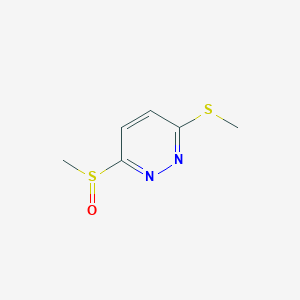
3-(Methylsulfinyl)-6-(methylthio)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfinyl)-6-(methylthio)pyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)-6-(methylthio)pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyridazine ring followed by the introduction of the methylsulfinyl and methylthio groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfinyl)-6-(methylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The methylsulfinyl group can be reduced to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio or methylsulfinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfinyl)-6-(methylthio)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfinyl)-6-(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death or other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)pyridazine: Lacks the methylsulfinyl group, resulting in different chemical and biological properties.
6-(Methylthio)pyridazine: Similar structure but without the methylsulfinyl group.
3-(Methylsulfinyl)pyridazine: Contains only the methylsulfinyl group, leading to distinct reactivity and applications.
Uniqueness
3-(Methylsulfinyl)-6-(methylthio)pyridazine is unique due to the presence of both methylsulfinyl and methylthio groups, which confer specific chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
40953-90-0 |
|---|---|
Formule moléculaire |
C6H8N2OS2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
3-methylsulfanyl-6-methylsulfinylpyridazine |
InChI |
InChI=1S/C6H8N2OS2/c1-10-5-3-4-6(8-7-5)11(2)9/h3-4H,1-2H3 |
Clé InChI |
PICCSWVJTIXBNT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(C=C1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


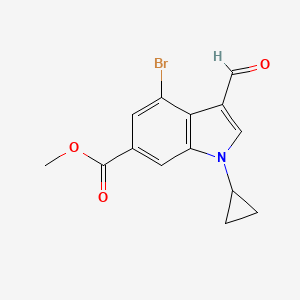
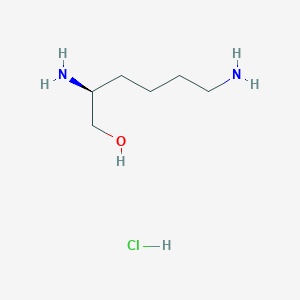
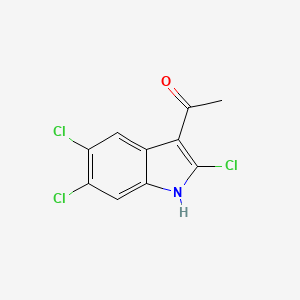

![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
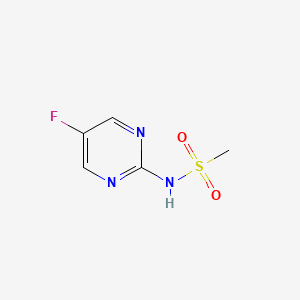
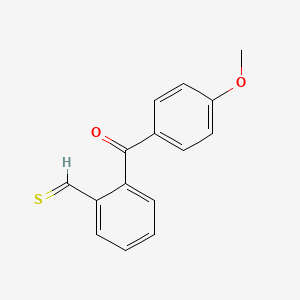
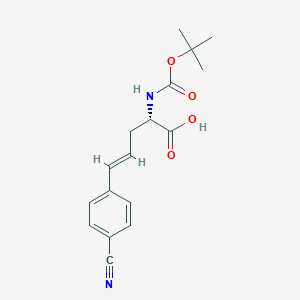
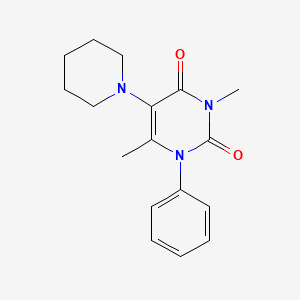
![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
